molecular formula C21H20N2O5S2 B2739220 ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-38-7

ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2739220
CAS RN: 865247-38-7
M. Wt: 444.52
InChI Key: YMFMDCQMXQAEEH-QYBKTFOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is related to compounds that are subjects of research for their intriguing chemical properties and synthesis pathways. For example, ethyl 1,2-benzisothiazol-3-yl cyanoacetate and its derivatives undergo various chemical reactions to afford novel organic compounds. These reactions include tautomerization, decomposition, and hydrolysis under specific conditions, demonstrating the compound's reactivity and utility in organic synthesis (Carrington et al., 1972).

Catalytic Systems

Research also encompasses the use of sulfonic acid-functionalized imidazolium salts in conjunction with FeCl3 as novel and highly efficient catalytic systems. These systems facilitate the synthesis of benzimidazoles, showcasing the potential application of related compounds in catalysis (Khazaei et al., 2011).

Novel Compound Synthesis

Further, the compound is akin to those involved in the synthesis of novel organic molecules, such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate. These novel compounds, synthesized from reactions involving benzothiazole and ethyl bromocyanoacetate, demonstrate the compound's role in the creation of new molecules with potential biological or chemical utility (Nassiri & Milani, 2020).

properties

IUPAC Name

ethyl 2-[6-methylsulfonyl-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-3-28-20(25)14-23-17-11-10-16(30(2,26)27)13-18(17)29-21(23)22-19(24)12-9-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3/b12-9+,22-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFMDCQMXQAEEH-PVTUKVQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

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